2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol
Description
2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol is a brominated ethanolamine derivative characterized by a 3,4-dibromophenylmethyl group attached to the amino moiety of ethanolamine.
Properties
Molecular Formula |
C9H11Br2NO |
|---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
2-[(3,4-dibromophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11Br2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
InChI Key |
ZGXUDGWXDBFKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,4-dibromobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dibromo group can be reduced to form a less halogenated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a mono- or non-halogenated derivative.
Substitution: Formation of substituted aminoethanol derivatives.
Scientific Research Applications
2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol with key analogs reported in the evidence, focusing on substituents, molecular properties, and functional roles:
*Calculated based on molecular formula.
Structural and Functional Analysis
Halogen Substituent Effects
- Bromine vs. Chlorine: The dibromo analog (target compound) exhibits higher molar mass and lipophilicity compared to dichloro derivatives (e.g., C₂₁H₁₉Cl₂NO, 372.29 g/mol) . Bromine’s larger atomic radius may enhance halogen bonding with biological targets but could reduce solubility.
- Fluorine: ATB1021’s 4-fluorobenzyl groups improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Backbone Modifications
- Ethanolamine vs. In contrast, the ethanolamine backbone in YTK-2205 supports autophagy modulation via hydrophilic interactions .
Biological Activity
The compound 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol , commonly referred to as a dibromophenyl derivative, is an amino alcohol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₀Br₂N₁O, indicating the presence of two bromine atoms on a phenyl ring attached to an amino alcohol structure. The IUPAC name reflects its complex structure which plays a crucial role in its biological interactions.
Antimicrobial Activity
Research indicates that compounds with dibromophenyl moieties often exhibit significant antimicrobial properties. For instance, studies have shown that similar dibrominated compounds demonstrate effective antibacterial activity against various strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen substituents is believed to enhance the bioactivity of these compounds due to their ability to disrupt microbial cell membranes .
Table 1: Antimicrobial Activity of Dibromophenyl Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 18.62 |
| 2,6-dipiperidino-1,4-dibromobenzene | Staphylococcus aureus | 20.00 |
| Ciprofloxacin (Control) | Various | 22.98 |
Antioxidant Activity
The antioxidant properties of this compound have been explored in vitro. Studies suggest that while the compound exhibits some antioxidant activity, it is often surpassed by its metal complexes. This suggests a potential for further development into formulations that enhance its efficacy through complexation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can inhibit substrate binding and catalytic processes, leading to various biological effects depending on the target pathways involved .
- Membrane Disruption : The presence of bromine atoms in the structure is likely to enhance membrane permeability in microbial cells, facilitating the compound's antimicrobial effects .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dibromophenyl derivatives including this compound. Results showed that this compound exhibited a significant zone of inhibition against Pseudomonas aeruginosa, indicating promising potential as an antimicrobial agent .
Comparative Analysis with Other Compounds
Comparative studies involving dibrominated compounds indicated that those with similar structures often exhibited enhanced bioactivity due to their ability to interact with biological membranes and proteins effectively. For instance, derivatives containing multiple bromine atoms were found to be more potent than their non-brominated counterparts in several assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
